molecular formula C12H16ClN5O2S B043774 HA-1004 DIHYDROCHLORIDE CAS No. 92564-34-6

HA-1004 DIHYDROCHLORIDE

Cat. No.: B043774
CAS No.: 92564-34-6
M. Wt: 329.81 g/mol
InChI Key: GUGJQAFPKZZOIV-UHFFFAOYSA-N
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Description

HA-1004 hydrochloride, also known as N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride, is a potent inhibitor of protein kinase A and protein kinase G. It also inhibits protein kinase C and calcium channel proteins. This compound has been studied for its potential use in vasorelaxation and as an intracellular calcium antagonist .

Preparation Methods

The synthesis of HA-1004 hydrochloride involves the reaction of 5-isoquinolinesulfonamide with 2-guanidinoethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt .

Industrial production methods for HA-1004 hydrochloride are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

HA-1004 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: HA-1004 hydrochloride can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

HA-1004 hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the inhibition of protein kinases and the regulation of intracellular calcium levels.

    Biology: The compound is employed in research on cellular signaling pathways, particularly those involving cyclic AMP and cyclic GMP.

    Medicine: HA-1004 hydrochloride has potential therapeutic applications in treating conditions related to vascular smooth muscle relaxation and pulmonary hypertension.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Comparison with Similar Compounds

HA-1004 hydrochloride is unique due to its dual inhibition of protein kinase A and protein kinase G, along with its calcium antagonistic properties. Similar compounds include:

These compounds share some functional similarities but differ in their selectivity and potency, making HA-1004 hydrochloride a valuable tool for specific research applications.

Properties

IUPAC Name

2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S.ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;/h1-5,8,17H,6-7H2,(H4,13,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGJQAFPKZZOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919108
Record name N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92564-34-6
Record name HA-1004 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092564346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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